tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-aminospiro[3.5]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-10(15)9-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHFERFGLLIWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Spirocyclic Ketone Intermediate
A widely reported strategy involves the use of spirocyclic ketones as intermediates. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a key precursor. In one protocol, this ketone undergoes a Grignard reaction with 2,3-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at 0°C, followed by quenching with saturated ammonium chloride to yield a secondary alcohol intermediate . Subsequent reduction using triethylsilane and borontrifluoride diethyl etherate in dichloromethane (DCM) facilitates deoxygenation, producing the spirocyclic amine. Final Boc protection under standard conditions achieves the target compound with an overall yield of 61% .
Critical Parameters:
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Temperature Control: Grignard reactions require strict temperature control (0°C) to avoid side reactions.
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Reduction Efficiency: Triethylsilane with BF₃·Et₂O ensures selective deoxygenation without over-reduction .
Epoxidation-Ring Expansion Strategy
A patent (CN102659678B) outlines an alternative route starting with compound II (cyclopropyltriphenylphosphonium bromide) and compound V (tert-butyl glycidyl carbamate) . The reaction proceeds via a two-step process:
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Formation of Epoxide Intermediate: NaH-mediated coupling in THF at 60–120°C generates a spiroepoxide.
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Ring Expansion: Treatment with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in DCM or acetonitrile induces epoxide ring expansion, yielding the spiro[3.5]nonane骨架.
This method avoids hazardous reagents like nitromethane, making it scalable for industrial applications .
Reductive Amination of Spirocyclic Aldehydes
A less common approach involves reductive amination of spiro[3.5]nonan-7-aldehyde with tert-butyl carbamate. The aldehyde is synthesized via oxidation of the corresponding alcohol (tert-butyl (2-hydroxyspiro[3.5]nonan-7-yl)carbamate) using Dess-Martin periodinane . Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol affords the target amine. While this method offers modularity, yields are moderate (45–55%) due to competing imine hydrolysis .
Comparative Analysis of Methods
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (THF, DMF) enhance reaction rates in NaH-mediated couplings .
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Catalytic Additives: BF₃·Et₂O improves reduction efficiency by stabilizing carbocation intermediates .
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Protection-Deprotection: Boc groups are preferred for amine protection due to their stability under basic conditions and ease of removal with TFA .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted carbamates or amines.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : One of the primary applications of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is in the development of drugs targeting neurological disorders. Preliminary studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in neuroprotection and neurotransmission pathways. This interaction could potentially lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Lead Compound Development : The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity. Its ability to undergo nucleophilic substitutions allows for modifications that can improve its efficacy and selectivity against specific biological targets.
Chemical Biology
Enzyme Studies : In chemical biology, this compound can be utilized as a tool for studying enzyme mechanisms and interactions. Its carbamate functional group is reactive under various conditions, making it suitable for probing enzyme active sites and understanding enzyme kinetics.
Interaction Studies : Research into the interactions between this compound and various biological macromolecules is crucial for elucidating its mechanisms of action. Initial findings suggest that it may modulate pathways related to inflammation and oxidative stress, which are critical in many disease processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)
- Structure: Shares the spiro[3.5]nonane backbone but lacks the amino group at position 2. Instead, the nitrogen is part of the azaspiro ring.
- Applications : Primarily used as a scaffold for drug discovery, particularly in kinase inhibitors, where the azaspiro ring enhances metabolic stability .
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3)
- Structure: Contains a 2-azaspiro ring with a Boc-protected amine at position 6. The amino group is integrated into the ring system rather than being a substituent.
- Properties : Similar molecular weight (240.34 g/mol) but distinct stereoelectronic properties due to the embedded amine. This structural difference may influence its reactivity in nucleophilic substitutions compared to the target compound .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2)
- Structure: Substitutes the amino group with a cyano (-CN) group at position 2.
- Properties: The electron-withdrawing cyano group reduces basicity and nucleophilicity at position 2, making it less reactive in condensation reactions. Its logP value is higher (predicted 2.8 vs. 1.9 for the target compound), indicating increased lipophilicity .
- Applications: Used in the synthesis of protease inhibitors, where the cyano group acts as a hydrogen-bond acceptor .
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2)
- Structure: Features a bromine atom at position 2 instead of an amino group.
- Properties: The bromine atom introduces significant steric bulk and electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, it poses higher toxicity risks compared to amino derivatives .
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)
- Structure : Incorporates a ketone at position 2 and an additional nitrogen in the diazaspiro system.
- Properties : The ketone enhances polarity (TPSA: 65.5 Ų vs. 56.7 Ų for the target compound), improving aqueous solubility. However, the diaza configuration may complicate synthetic accessibility .
Key Comparative Data
Pharmacological and Physicochemical Comparisons
- Lipophilicity: The target compound (logP ~1.9) is less lipophilic than its cyano (logP ~2.8) and bromo (logP ~3.1) analogs, favoring better aqueous solubility for oral bioavailability .
- Hydrogen-Bonding: The free amino group in the target compound provides two H-bond donors, enhancing interactions with biological targets like enzymes or receptors compared to derivatives with non-donor substituents (-CN, -Br) .
- Metabolic Stability : Azaspiro derivatives (e.g., CAS 1408075-19-3) exhibit superior resistance to CYP450-mediated oxidation due to steric shielding of the amine .
Biological Activity
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is an organic compound with a unique spirocyclic structure that incorporates a tert-butyl group and an amine functional group. Its molecular formula is C14H26N2O2, and it has a molecular weight of approximately 254.37 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders due to its structural features that may influence biological activity.
The compound features a carbamate functional group, which can undergo hydrolysis under acidic or basic conditions. The amine group allows for various nucleophilic substitution reactions, enabling modifications to enhance biological properties or introduce new functionalities. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity.
Biological Activity
Mechanism of Action: Preliminary studies indicate that this compound may interact with various receptors or enzymes involved in neurotransmission and neuroprotection. Understanding these interactions is crucial for elucidating its potential therapeutic implications.
Neuroprotective Effects: The compound shows promise in protecting astrocytes against amyloid beta peptide (Aβ) toxicity, which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that compounds similar to this compound can reduce the production of TNF-α and free radicals in astrocytes exposed to Aβ 1-42, thus enhancing cell viability.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological characteristics of this compound compared to related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C14H26N2O2 | Contains an amine group; potential neuroprotective effects |
| tert-butyl (7-aminospiro[3.5]nonan-2-yl)carbamate | C14H26N2O2 | Different amino position; similar biological activities |
| tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate | C13H24N2O2 | Lacks one carbon; may exhibit different reactivity |
| tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate | C14H26N2O3 | Features a hydroxyl group; altered biological properties |
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
